molecular formula C13H16N4OS B2385264 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 2201176-07-8

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2385264
CAS No.: 2201176-07-8
M. Wt: 276.36
InChI Key: AZWNBJITTDXBHB-UHFFFAOYSA-N
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Description

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic compound that features a triazole ring, a piperidine ring, and a thiophene ring. These structural motifs are often found in compounds with significant biological activity, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Thiophene Ring Attachment: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) for triazole reduction.

    Substitution: Alkyl halides for nucleophilic substitution on the piperidine ring.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Alkylated piperidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its structural motifs.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone would depend on its specific application. Generally, compounds with triazole, piperidine, and thiophene rings can interact with various molecular targets, such as enzymes or receptors, through binding interactions that modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(furan-2-yl)ethanone: Similar structure but with a furan ring instead of a thiophene ring.

    1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(phenyl)ethanone: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is unique due to the combination of its triazole, piperidine, and thiophene rings, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-thiophen-2-yl-1-[4-(triazol-2-yl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c18-13(10-12-2-1-9-19-12)16-7-3-11(4-8-16)17-14-5-6-15-17/h1-2,5-6,9,11H,3-4,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWNBJITTDXBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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